6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione
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Overview
Description
6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione involves the oxidation of 2,3-cyclopentenopyridine analogues. This can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and mild reaction conditions, are likely to be employed to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be synthesized through the oxidation of 2,3-cyclopentenopyridine analogues.
Substitution: The compound can participate in substitution reactions, particularly at positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various alkylating agents such as benzyl chloride can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or cyclopentane rings.
Scientific Research Applications
6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism by which 6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as protein kinases, and modulate their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar but lacks the dione functionality.
2,3-cyclopentenopyridine: A precursor in the synthesis of 6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione.
Uniqueness
This compound is unique due to its fused ring system and the presence of two carbonyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogues .
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione |
InChI |
InChI=1S/C8H7NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1,4-5H,2-3H2 |
InChI Key |
QMPSLWPLCTVUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1=NC(=O)C=C2 |
Origin of Product |
United States |
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